tert-Butyl [4,4'-bipiperidine]-1-carboxylate
Overview
Description
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of strong bases and catalysts . For example, the synthesis of tert-butyl peroxy-2-ethylhexanoate involved the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base .
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions. For instance, the tert-butyl group can be hydroxylated using an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide .
Scientific Research Applications
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- The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .
- A novel approach has been developed for the chemical modification of tert-butyl CH bonds .
- This approach involves the use of an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
- This method allows for site-selective and product chemoselective hydroxylation of the tert-butyl group .
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- The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
- It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .
- Various methods for the formation of tert-butyl esters have been reported .
Safety And Hazards
Future Directions
Tert-butyl compounds have potential applications in various fields. For instance, late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
properties
IUPAC Name |
tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBLCVCQKXTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471831 | |
Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
CAS RN |
171049-35-7 | |
Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-BIPIPERIDINE, 1-BOC PROTECTED | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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